molecular formula C25H23NO5 B3014576 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid CAS No. 2138219-39-1

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid

Cat. No.: B3014576
CAS No.: 2138219-39-1
M. Wt: 417.461
InChI Key: VXSJQFRUNRFDDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 9H-Fluorene is reacted with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, 2-amino-3-(4-methoxycarbonylphenyl)propanoic acid is protected by reacting it with methoxycarbonyl chloride in the presence of DIPEA to yield the corresponding N-protected amine. The N-protected amine is then coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. Finally, the amide is deprotected by treatment with NaOH in methanol to yield the target compound.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorene group, a methoxy group, a carbonyl group, and an amino group .

Scientific Research Applications

Synthesis and Derivative Studies

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid and its derivatives have been extensively studied in the context of chemical synthesis. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea is a notable example, showcasing the compound's utility in producing high-yield derivatives for various applications (Le & Goodnow, 2004).

Photophysical and Photochemical Properties

The fluorene derivatives, including the one , have been studied for their photophysical and photochemical properties. For example, research into fluorene-based metal-ion sensing probes has demonstrated their high sensitivity and efficiency in two-photon absorption, which is crucial for applications in biochemistry and medicine, especially in studying various biological systems (Belfield et al., 2010).

Bioimaging Applications

The use of fluorene derivatives in bioimaging is another significant application. Studies on water-soluble fluorene derivatives have shown promising results in linear photophysical characterization and two-photon absorption properties, making them attractive for integrin imaging in various biological contexts (Morales et al., 2010).

Application in Peptide Synthesis

These compounds are also used in peptide synthesis. The reversible protecting group properties of N,O-Bis-Fmoc derivatives of amino acids, including those related to this compound, are valuable in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-14-17(24(27)28)11-10-16(23)12-13-26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSJQFRUNRFDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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